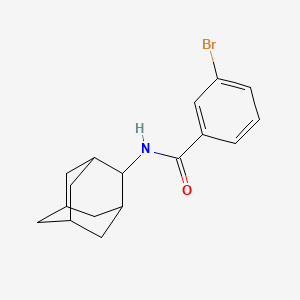
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in dentistry. CPP-ACP is a combination of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which are both naturally occurring compounds found in milk. This compound has been shown to have a number of beneficial effects on oral health, including remineralization of tooth enamel, inhibition of dental plaque formation, and prevention of tooth decay. In
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in dentistry. It has been shown to have a number of beneficial effects on oral health, including remineralization of tooth enamel, inhibition of dental plaque formation, and prevention of tooth decay. N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has also been studied for its potential applications in other areas of medicine, including drug delivery and cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the formation of complexes between CPP and ACP. These complexes are thought to help stabilize calcium and phosphate ions, which are necessary for the remineralization of tooth enamel. N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has also been shown to inhibit the formation of dental plaque by interfering with the adhesion of bacteria to tooth surfaces.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects on oral health. It has been shown to remineralize tooth enamel, inhibit dental plaque formation, and prevent tooth decay. N-(3-acetylphenyl)-1-pyrrolidinecarboxamide has also been shown to have antibacterial properties, which may help to prevent the growth of harmful bacteria in the mouth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide is its ability to remineralize tooth enamel, which makes it a promising candidate for the development of new dental treatments. However, there are also some limitations to using N-(3-acetylphenyl)-1-pyrrolidinecarboxamide in lab experiments. For example, N-(3-acetylphenyl)-1-pyrrolidinecarboxamide can be difficult to synthesize, and it may be expensive to produce in large quantities.
Direcciones Futuras
There are many potential future directions for research on N-(3-acetylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of new dental treatments that incorporate N-(3-acetylphenyl)-1-pyrrolidinecarboxamide. Researchers are also interested in exploring the potential applications of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide in other areas of medicine, such as drug delivery and cancer treatment. Additionally, there is a need for further research to better understand the mechanism of action of N-(3-acetylphenyl)-1-pyrrolidinecarboxamide and its effects on oral health.
Métodos De Síntesis
N-(3-acetylphenyl)-1-pyrrolidinecarboxamide can be synthesized through a number of different methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. Solution-phase peptide synthesis involves the use of solution-phase chemistry to synthesize peptides. Enzymatic synthesis involves the use of enzymes to catalyze the formation of peptide bonds between amino acids. The most commonly used method for synthesizing N-(3-acetylphenyl)-1-pyrrolidinecarboxamide is solid-phase peptide synthesis.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)11-5-4-6-12(9-11)14-13(17)15-7-2-3-8-15/h4-6,9H,2-3,7-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUCPFIYWKTQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)

![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)


![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)


![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)


